molecular formula C23H30O6 B001110 Prednisolone acetate CAS No. 52-21-1

Prednisolone acetate

Cat. No. B001110
CAS RN: 52-21-1
M. Wt: 402.5 g/mol
InChI Key: LRJOMUJRLNCICJ-JZYPGELDSA-N
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Description

Synthesis Analysis

The synthesis of prednisolone acetate has been explored through various chemical pathways, focusing on efficient conversion from precursor molecules. A notable method involves the synthesis from 9α-hydroxy androstenedione, leading to prednisolone through intermediate compounds such as 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione. This process emphasizes the importance of specific chemical transformations and the role of spectral methods in confirming the structure of the synthesized corticosteroids (Luu D. Huy et al., 2014).

Molecular Structure Analysis

The molecular structure of prednisolone acetate, including its crystal structure and electrostatic properties, has been extensively studied to understand its interaction with biological molecules and its pharmacological efficacy. Analysis using transferred multipolar atom models has provided insights into the drug molecule's action mode, highlighting the significance of its structural features (Ammar Shahid et al., 2017).

Chemical Reactions and Properties

Prednisolone acetate's chemical reactivity, particularly its susceptibility to hydrolysis and the impact of various chemical modifications on its biological activity, has been a subject of research. Studies have focused on prednisolone derivatives, exploring their synthesis and the effects of these modifications on drug properties, such as solubility and pharmacokinetics (E. Bílková et al., 2010).

Physical Properties Analysis

Investigations into the physical properties of prednisolone acetate, including its solubility, stability, and formulation into drug delivery systems, have led to the development of advanced therapeutic formulations. Notably, the creation of prednisolone acetate-loaded microemulsions for ophthalmic use has demonstrated the potential for increased solubility, residence time, and corneal permeability, enhancing treatment efficacy for inflammatory ocular conditions (Reem Alfaris & Khalid K Al-Kinani, 2023).

Scientific Research Applications

  • Ophthalmic Inflammation : It is effective in reducing corneal inflammation when used as an ophthalmic suspension. Hourly administration of 0.125% and 1.0% prednisolone acetate reduces inflammation, with 15-minute intervals being more effective for reducing polymorphonuclear leukocytes (Leibowitz & Kupferman, 1979).

  • Reproductive Health : In rats, prednisolone acetate can predispose to uterine contamination, potentially affecting cervical mucus (Gard, Fawcett, Kerr, & Neale, 1992).

  • Cataract Induction : Long-term administration can induce morphological lens changes in rats, similar to those in human eyes, with X-irradiation acting as a cocataractogenic factor (Shui, Kojima, & Sasaki, 1996).

  • Prostate Cancer Treatment : In combination with abiraterone acetate, it improves survival and treatment-failure rates in men with prostate cancer not previously treated with hormone therapy (James et al., 2017).

  • Doping Control in Animals : Prednisolone metabolites in beef cattle can be effective biomarkers for illicit treatment, aiding in controlling its use in meat-producing animals (Leporati et al., 2013).

  • Doping Control in Humans : Its metabolism in human urine can discriminate between systemic and other administration routes, useful in doping control strategies (Matabosch et al., 2015).

  • Biodegradable Cardiovascular Stents : PLGA 75 : 25 polymer stents with prednisolone acetate show potential for anti-inflammatory and anti-proliferative applications (Sarısözen et al., 2009).

  • Rheumatoid Arthritis Treatment : Soluble acetate preparations of intra-articular prednisolone analogues have significant anti-inflammatory effects in rheumatoid synovitis (Esselinckx et al., 1978).

  • Postoperative Ophthalmologic Inflammation : Different formulations of prednisolone acetate 1% are effective in reducing inflammation after cataract surgery (Gayton, 2005); (Raizman, Donnenfeld, & Weinstein, 2007).

  • Nanoparticulate Formulations for Ocular Delivery : Its encapsulation into biodegradable nanoparticles is promising for ocular delivery, with certain techniques providing better entrapment efficiency (Halim & Salah, 2014).

  • Liver Injury and Hepatitis in Mice : Prednisolone treatment can prevent T/NKT cell hepatitis but exacerbate hepatotoxin-induced liver injury (Kwon et al., 2014).

  • Steroid Research Contributions : Prednisolone, among other steroids, has been a significant therapeutic agent discovered and developed by Schering Corporation's steroid research group (Herzog & Oliveto, 1992).

  • Gel Formulations : Gel formulations maintain anti-inflammatory effects longer than conventional suspensions, providing effectiveness comparable to hourly administration (Kupferman, Ryan, & Leibowitz, 1981).

  • Behavioral and Physiological Effects in Zebrafish : Exposure to prednisolone in zebrafish decreases autonomic activity and increases dopamine and serotonin secretion, impacting mood and physiology (Xin et al., 2020).

  • Quantitative Analysis in Ocular Therapy : A developed assay method accurately quantifies prednisolone and its derivatives in rabbit aqueous humor and ocular physiological solutions (Musson, Bidgood, & Olejnik, 1991).

  • Pharmaceutical Quality Control : An improved reversed-phase HPLC method effectively separates prednisolone and hydrocortisone in active pharmaceutical ingredients (Finšgar et al., 2020).

  • Decomposition Rate Measurement : The decomposition rate of DDPD, an intermediate in Prednisolone Acetate, can be measured by HPLC, aiding in understanding its pharmacological effects (Kang, 2011).

  • Epithelial Healing after Keratoplasty : Topical corticosteroids, including prednisolone acetate, do not significantly delay epithelial healing after keratoplasty in most patients (Sugar, Bokosky, & Meyer, 1984).

Safety And Hazards

Prednisolone acetate is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOMUJRLNCICJ-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023502
Record name Prednisolone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.
Record name Prednisolone acetate
Source DrugBank
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Product Name

Prednisolone acetate

CAS RN

52-21-1
Record name Prednisolone acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolone acetate [USP:JAN]
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Record name Prednisolone acetate
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URL https://www.drugbank.ca/drugs/DB15566
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Record name prednisolone acetate
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Record name Prednisolone acetate
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Record name PREDNISOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2807733D
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,800
Citations
CW Roberts, PL Nelson - Journal of ocular pharmacology and …, 2007 - liebertpub.com
… A previous study comparing Pred Forte to a generic prednisolone acetate suspension for … Pred Forte than in the eyes treated with generic prednisolone acetate.Ninety-five percent (95%) …
Number of citations: 39 www.liebertpub.com
MO Price, FW Price Jr, FE Kruse, BO Bachmann… - Cornea, 2014 - journals.lww.com
… at least 25% of the eyes assigned to prednisolone acetate 1% for 1 year would experience IOP … We estimated that the rejection rate in the prednisolone acetate 1% arm would be 0.5%; …
Number of citations: 103 journals.lww.com
SA Döppenschmitt, B Scheidel, F Harrison… - … of Chromatography B …, 1995 - Elsevier
… prednisolone acetate into consideration. … prednisolone acetate, prednisolone and the endogenous steroid hydrocortisone following intramuscular administration of prednisolone acetate. …
Number of citations: 42 www.sciencedirect.com
TLEUSU Study - American journal of ophthalmology, 1999 - Elsevier
… observed more frequently in patients receiving prednisolone acetate (seven patients) than … loteprednol etabonate was less effective than prednisolone acetate in both of these controlled …
Number of citations: 94 www.sciencedirect.com
V Agarwal, R Singh, A Sachdev, Wiclaff… - …, 2005 - academic.oup.com
… Forty-eight patients with idiopathic mild CTS were evaluated before and 3 and 12 months after a single local injection of 40 mg methyl prednisolone acetate. Outcome was assessed by …
Number of citations: 110 academic.oup.com
VK Prasad, B Ho, C Haneke - Journal of Chromatography B: Biomedical …, 1986 - Elsevier
A high-performance liquid chromatographic (HPLC) method for the simultaneous determination of prednisolone acetate (PA), prednisolone (PO), prednisone (PN), cortisone and …
Number of citations: 41 www.sciencedirect.com
DG Musson, AM Bidgood, O Olejnik - Journal of Ocular …, 1992 - liebertpub.com
… explanation is a greater lipophilic characteristic of prednisolone acetate (PredA) over … tissue profiles of labeled prednisolone after administration of a prednisolone acetate suspension …
Number of citations: 20 www.liebertpub.com
B Malaekeh‐Nikouei, FA Ghaeni… - Journal of applied …, 2012 - Wiley Online Library
The aim of this work was to study the influence of methacrylic acid (MAA) as a comonomer and the application of a molecular imprinting technique on the loading and release properties …
Number of citations: 74 onlinelibrary.wiley.com
AF Hanafy, AM Abdalla, TK Guda, KE Gabr… - International journal …, 2019 - Taylor & Francis
… The aim of this study was to develop an ophthalmic nanoparticles loaded gel, for delivering prednisolone acetate (PA), to increase dosing accuracy, bioavailability, and accordingly, …
Number of citations: 36 www.tandfonline.com
NS Elbialy, BM Abdol-Azim, MW Shafaa… - Journal of …, 2013 - ingentaconnect.com
Eye drops account for 90% of ophthalmic formulations despite of the rapid precorneal drug loss. Our aim is to test the effect of positive charge induction and the subsequent size …
Number of citations: 24 www.ingentaconnect.com

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